({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is an organic compound that features a benzene ring attached to a cyclohexene ring through a methoxy bridge, with a bromomethyl group on the cyclohexene ring. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene typically involves multiple steps:
Bromination of Cyclohexene: Cyclohexene is first brominated to introduce the bromomethyl group. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of the Methoxy Bridge: The bromomethylcyclohexene is then reacted with a suitable methoxy compound, such as methanol (CH₃OH), under basic conditions to form the methoxy bridge.
Attachment to Benzene: Finally, the methoxy-substituted cyclohexene is coupled with benzene through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the fully saturated cyclohexane derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Chemical Manufacturing: Employed in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
(1-Bromomethylcyclohexane): Similar structure but lacks the methoxy bridge and benzene ring.
(Cyclohex-3-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of a bromomethyl group.
Benzyl Bromide: Contains a benzene ring with a bromomethyl group but lacks the cyclohexene ring.
Uniqueness
({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene is unique due to its combination of aromatic and aliphatic features, which allows it to participate in a wide range of chemical reactions. This dual nature makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H19BrO |
---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene |
InChI |
InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2 |
InChI Key |
CVIDCCWGUHTEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.